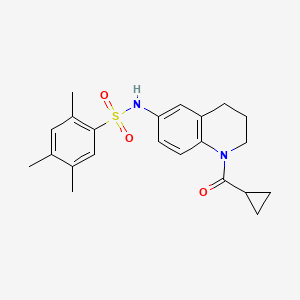

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group at position 1 and a 2,4,5-trimethylbenzene sulfonamide moiety at position 6. Its molecular formula is C₂₂H₂₇N₂O₃S, with a molecular weight of 399.53 g/mol (calculated). Key structural elements include:

- Tetrahydroquinoline backbone: Provides a rigid, partially saturated heterocyclic framework.

- 2,4,5-Trimethylbenzene sulfonamide: Enhances lipophilicity and modulates electronic properties via methyl substituents.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-14-11-16(3)21(12-15(14)2)28(26,27)23-19-8-9-20-18(13-19)5-4-10-24(20)22(25)17-6-7-17/h8-9,11-13,17,23H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKJYEIEEHRGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopropanecarbonyl group. The final step involves the sulfonation of the benzene ring with the trimethyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The cyclopropane ring and tetrahydroquinoline moiety may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related sulfonamide derivatives from :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|

| N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide (Target Compound) | C₂₂H₂₇N₂O₃S | 399.53 | Tetrahydroquinoline + sulfonamide | 2,4,5-Trimethylbenzene sulfonamide |

| BE16333: N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide | C₂₁H₂₄N₂O₄S | 400.49 | Tetrahydroquinoline + sulfonamide | 4-Ethoxybenzene sulfonamide |

| BE16169: N-(3-chlorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide | C₂₀H₁₅ClN₄O₂S | 410.88 | Thiazolo[4,5-d]pyridazin + acetamide | 3-Chlorophenyl, methyl, phenyl substituents |

Key Observations:

Substituent Effects: The target compound’s 2,4,5-trimethylbenzene sulfonamide increases lipophilicity (logP ~3.5 estimated) compared to BE16333’s 4-ethoxy group (logP ~2.8). BE16333’s ethoxy group introduces polarity (due to the oxygen atom), which may improve aqueous solubility but reduce membrane permeability relative to the trimethyl analog.

Core Structure Differences: BE16169 employs a thiazolo[4,5-d]pyridazin core, which is planar and aromatic, contrasting with the partially saturated tetrahydroquinoline. This difference impacts hydrogen-bonding capacity and π-π stacking interactions.

Molecular Weight :

- The target compound (399.53 g/mol) and BE16333 (400.49 g/mol) are nearly isosteric, while BE16169 (410.88 g/mol) is heavier due to the chlorophenyl and thiazolo-pyridazin components.

Crystallographic and Computational Insights

- Structural Validation : Tools like SHELX and databases such as the Cambridge Structural Database (CSD) are critical for determining bond lengths, angles, and conformational preferences in such compounds. For example, the cyclopropane ring in the target compound likely exhibits bond angles near 60°, as seen in similar strained systems.

- Database Utility : The CSD, which housed over 250,000 structures as of 2002 , provides benchmark data for comparing sulfonamide torsion angles and hydrogen-bonding patterns.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a unique structure combining a cyclopropanecarbonyl group with a tetrahydroquinoline moiety and a sulfonamide functional group. The molecular formula is , and its molecular weight is approximately 426.53 g/mol.

Structural Representation

The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.53 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=C(N2)C=CC=C3C(C)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. Additionally, the quinoline core may interact with various receptors and enzymes, potentially leading to anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluated a series of sulfonamide-containing compounds for their ability to inhibit bacterial growth. The findings suggested that modifications in the molecular structure could enhance potency against specific bacterial strains .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. COX-2 inhibitors are particularly relevant in treating inflammatory conditions such as arthritis. A related compound demonstrated selective COX-2 inhibition with favorable pharmacokinetic properties .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antimicrobial Evaluation : A study on sulfonamide derivatives showed that modifications in the structure led to increased activity against resistant bacterial strains .

- Anti-inflammatory Research : Another study highlighted the efficacy of COX-2 inhibitors derived from sulfonamides in reducing inflammation in animal models .

Summary of Findings

The following table summarizes key findings from research studies on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.